13,14-Dimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating member of the indole family, characterized by its intricate structure. Let’s break it down:
- Name : 13,14-Dimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-15-thia-9,10,17-triazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one
- Structure : It features a fused tetracyclic system with a central indole ring, a thiazole ring, and a morpholine moiety.
- Functional Groups : Notably, it contains an amino group (NH₂) and a ketone (C=O) at specific positions.
Preparation Methods
Synthetic Routes::
- Fischer Indole Synthesis : This classic method involves the reaction of a phenylhydrazine derivative with a ketone (such as cyclohexanone) in the presence of an acid catalyst (e.g., methanesulfonic acid). The resulting intermediate undergoes cyclization to form the indole ring .
- Other Approaches : Literature reports may provide additional synthetic routes specific to this compound.
Industrial Production:: Unfortunately, specific industrial-scale methods for producing this compound are scarce in the literature. Further research is needed to explore large-scale synthesis.
Chemical Reactions Analysis
- Reactivity : The compound likely undergoes various reactions typical of indole derivatives:
- Oxidation : Oxidative processes can modify the indole ring.
- Reduction : Reduction reactions may target functional groups.
- Substitution : Nucleophilic substitution at the amino group or other positions.
- Common Reagents and Conditions : These depend on the specific reaction. For example:
- Oxidation : Oxidants like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
- Reduction : Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Substitution : Various nucleophiles (e.g., amines, alkoxides).
- Major Products : These would vary based on the reaction conditions.
Scientific Research Applications
- Chemistry : Investigate its reactivity, explore new derivatives, and study its interactions with other molecules.
- Biology and Medicine : Assess its potential as a drug candidate (e.g., anti-inflammatory, analgesic, or antimicrobial properties).
- Industry : Explore applications in materials science or catalysis.
Mechanism of Action
- Targets : Identify molecular targets (e.g., receptors, enzymes) affected by this compound.
- Pathways : Investigate signaling pathways influenced by its interactions.
Comparison with Similar Compounds
- Uniqueness : Highlight its distinctive features compared to other indole derivatives.
- Similar Compounds : Explore related compounds (e.g., indomethacin, celecoxib) .
Properties
Molecular Formula |
C21H23N5O2S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
13,14-dimethyl-8-(2-morpholin-4-ylethylamino)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one |
InChI |
InChI=1S/C21H23N5O2S/c1-13-14(2)29-20-17(13)21(27)26-19(23-20)16-6-4-3-5-15(16)18(24-26)22-7-8-25-9-11-28-12-10-25/h3-6H,7-12H2,1-2H3,(H,22,24) |
InChI Key |
JERGGDHAQHBACB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N3C(=N2)C4=CC=CC=C4C(=N3)NCCN5CCOCC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.